2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide
Brand Name: Vulcanchem
CAS No.: 951594-60-8
VCID: VC11914421
InChI: InChI=1S/C21H25N5O3/c1-24-13-17-19(23-24)20(28)26(12-15-8-4-2-5-9-15)21(29)25(17)14-18(27)22-16-10-6-3-7-11-16/h2,4-5,8-9,13,16H,3,6-7,10-12,14H2,1H3,(H,22,27)
SMILES: CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=CC=C4
Molecular Formula: C21H25N5O3
Molecular Weight: 395.5 g/mol

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide

CAS No.: 951594-60-8

Cat. No.: VC11914421

Molecular Formula: C21H25N5O3

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide - 951594-60-8

Specification

CAS No. 951594-60-8
Molecular Formula C21H25N5O3
Molecular Weight 395.5 g/mol
IUPAC Name 2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-cyclohexylacetamide
Standard InChI InChI=1S/C21H25N5O3/c1-24-13-17-19(23-24)20(28)26(12-15-8-4-2-5-9-15)21(29)25(17)14-18(27)22-16-10-6-3-7-11-16/h2,4-5,8-9,13,16H,3,6-7,10-12,14H2,1H3,(H,22,27)
Standard InChI Key FANVHSUBOKMIMM-UHFFFAOYSA-N
SMILES CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=CC=C4
Canonical SMILES CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3CCCCC3)CC4=CC=CC=C4

Introduction

Overview of the Compound

The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-cyclohexylacetamide belongs to the class of heterocyclic compounds containing a pyrazolo[4,3-d]pyrimidine core. Such structures are often studied for their biological activities due to their ability to interact with enzymes and receptors.

Key Structural Features:

  • Pyrazolo[4,3-d]pyrimidine Core: This fused heterocyclic system is known for its pharmacological relevance.

  • Benzyl Substitution: The benzyl group at position 6 may enhance lipophilicity and binding affinity to hydrophobic pockets in biological targets.

  • Cyclohexylacetamide Moiety: This bulky group can influence the solubility and steric interactions with enzymes or receptors.

Potential Applications

Compounds with similar structural motifs have been explored for various pharmacological activities:

  • Enzyme Inhibition:

    • Pyrazolo[4,3-d]pyrimidines are often studied as inhibitors of kinases or other enzymatic targets.

    • The dioxo functionality suggests potential as an inhibitor of oxidoreductases or enzymes involved in nucleotide metabolism.

  • Anti-inflammatory Activity:

    • Structural analogs have been evaluated for their ability to inhibit pathways like COX or 5-lipoxygenase (5-LOX), which are involved in inflammation.

  • Antimicrobial and Anticancer Properties:

    • Heterocyclic compounds with amide functionalities have shown promise as antimicrobial agents or apoptosis-inducing anticancer drugs.

Synthesis Pathway

While no direct synthesis pathway is available for this compound in the results provided, a general approach could involve:

  • Constructing the pyrazolo[4,3-d]pyrimidine core through cyclization reactions.

  • Introducing the benzyl group via alkylation.

  • Coupling with cyclohexylacetamide through amidation reactions.

Analytical Characterization

For compounds like this one, characterization typically involves:

  • NMR Spectroscopy:

    • 1H^1H and 13C^13C NMR to confirm the structure and substitution pattern.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups like amides (C=OC=O) and aromatic rings.

  • X-ray Crystallography:

    • For detailed structural analysis if crystalline samples are available.

Hypothetical Biological Activity Data

If studied, the compound might exhibit binding affinities similar to other pyrazolo[4,3-d]pyrimidines:

Target Enzyme/ProteinBinding Energy (kcal/mol)Potential Activity
Kinases (e.g., CDKs)-7 to -10Anticancer
5-Lipoxygenase (5-LOX)-8 to -9Anti-inflammatory
Bacterial Enzymes-6 to -8Antimicrobial

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